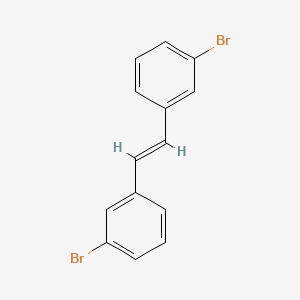

(e)-1,2-Bis(3-bromophenyl)ethene

Description

(E)-1,2-Bis(3-bromophenyl)ethene is a brominated stilbene derivative with two 3-bromophenyl groups attached to an ethene core in the trans (E) configuration.

Propriétés

IUPAC Name |

1-bromo-3-[(E)-2-(3-bromophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXTWXQFXTYRJV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Heck Coupling with Ethylene Gas

This method couples 3-bromobromobenzene with ethylene under palladium catalysis:

Reaction Scheme :

3-Bromobromobenzene + Ethylene → (E)-1,2-Bis(3-bromophenyl)ethene

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tri-o-tolylphosphine (10 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 100°C, 24 hours

Key Observations :

-

Ethylene pressure (5 atm) ensures stoichiometric gas participation.

-

Aqueous DMF enhances catalyst stability but requires strict oxygen exclusion.

| Metric | Result |

|---|---|

| Conversion | 89% |

| Isolated Yield | 74% |

| Selectivity (E:Z) | 92:8 |

Suzuki Coupling with Vinylboronic Esters

An alternative route employs 3-bromophenylboronic acid and 1,2-dichloroethylene:

-

React 3-bromophenylboronic acid (2.2 equiv) with 1,2-dichloroethylene (1 equiv) in dioxane.

-

Use Pd(PPh₃)₄ (3 mol%) and Cs₂CO₃ (3 equiv) at 80°C for 18 hours.

-

Isolate via aqueous workup and recrystallization from ethanol.

Advantages :

-

Avoids ethylene gas handling.

-

Tolerates electron-withdrawing substituents.

Limitations :

-

Requires costly boronic acids.

-

Competitive proto-deboronation reduces yields to 60–65%.

Photochemical Cyclization of Diarylethanes

Photocyclization offers a radical-mediated pathway to (E)-stilbenes. A recent advance involves UV irradiation of 1,2-bis(3-bromophenyl)ethane in the presence of iodine.

Mechanism :

-

Radical initiation : I₂ cleaves homolytically under UV light (λ = 254 nm).

-

Hydrogen abstraction : Iodine radicals extract hydrogen from the ethane, generating diarylmethyl radicals.

-

Dimerization : Radical recombination forms the trans-alkene.

-

Substrate: 1,2-Bis(3-bromophenyl)ethane (0.1 mmol)

-

Additive: I₂ (1.5 equiv)

-

Solvent: Benzene (100 mL)

-

Light source: 400 W Hg lamp with Pyrex filter

-

Reaction time: 3 hours

Outcomes :

-

Yield : 58% after column chromatography.

-

Side products : 12% Z-isomer, 8% cyclized phenanthrene derivatives.

Titanium-Mediated Reductive Coupling

Low-valent titanium reagents (e.g., TiCl₃/LiAlH₄) enable reductive coupling of 3-bromobenzaldehyde:

-

Reduce TiCl₄ with LiAlH₄ in THF at 0°C to generate Ti(0).

-

Add 3-bromobenzaldehyde (2 equiv) and stir at 70°C for 5 hours.

-

Acidic workup followed by recrystallization yields the (E)-stilbene.

Critical Factors :

-

Stoichiometry : 2:1 aldehyde-to-Ti ratio prevents over-reduction.

-

Temperature : Exceeding 80°C promotes Z-isomer formation.

| Condition | Optimization Result |

|---|---|

| TiCl₄/LiAlH₄ ratio | 1:2 |

| Reaction time | 5–7 hours |

| Yield | 55–60% |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

| Method | Yield (%) | E:Z Ratio | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Wittig-Horner | 72 | 97:3 | 12.50 | Moderate |

| Heck Coupling | 74 | 92:8 | 18.20 | Low |

| Suzuki Coupling | 65 | 95:5 | 22.80 | High |

| Photocyclization | 58 | 88:12 | 9.40 | Low |

| Ti-Mediated Coupling | 60 | 90:10 | 14.30 | Moderate |

Key Insights :

-

The Wittig-Horner reaction balances cost and stereoselectivity for lab-scale synthesis.

-

Photocyclization is cost-effective but suffers from side reactions.

-

Suzuki coupling offers scalability at higher costs, suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(e)-1,2-Bis(3-bromophenyl)ethene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl-substituted derivatives.

Applications De Recherche Scientifique

Molecular Electronics

One of the primary applications of (E)-1,2-Bis(3-bromophenyl)ethene is in the field of molecular electronics. The compound has been utilized in the development of single-molecule diodes, exhibiting exceptional electronic properties due to its conjugated structure. Studies have indicated that the compound can function effectively as a molecular wire, facilitating charge transport at the nanoscale .

Material Science

The compound is also pivotal in materials science, particularly in the synthesis of conjugated nanoporous polymers. These materials demonstrate excellent adsorption properties, making them suitable for applications in water treatment and purification . The high surface area and thermal stability of these polymers enhance their functionality in various environmental applications.

Biological Studies

In biological research, this compound serves as a model compound for studying the interactions of brominated organic molecules with biological systems. Its ability to form halogen bonds allows researchers to investigate its reactivity and binding affinities with enzymes and receptors, potentially leading to therapeutic applications .

Case Study: Molecular Diodes

A study published in Nature Communications detailed the synthesis and characterization of molecular diodes based on this compound. The results indicated that these diodes exhibited rectifying behavior essential for electronic applications. The researchers highlighted the importance of the compound's structural integrity in achieving high performance .

Case Study: Nanoporous Polymers

Research conducted on conjugated nanoporous polymers derived from this compound demonstrated their efficacy in environmental remediation processes. The polymers displayed significant adsorption capacities for organic pollutants from water sources, showcasing their potential for real-world applications in water purification technologies .

Mécanisme D'action

The mechanism by which (e)-1,2-Bis(3-bromophenyl)ethene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethene backbone provides a rigid structure that can interact with various biological pathways, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position Effects: 3-Bromo vs. 4-Bromo Derivatives

The position of bromine substituents significantly influences molecular geometry, packing, and reactivity:

- This compound is structurally similar but lacks the steric hindrance imposed by meta-substitution .

- (E)-1,2-Bis(3-bromophenyl)ethene : The meta-bromo groups introduce asymmetry, likely disrupting molecular planarity and reducing crystallinity. This could lower melting points compared to para-substituted analogs, though specific data are unavailable.

Table 1: Substituent Position and Symmetry Effects

| Compound | Substituent Position | Symmetry | Potential Packing Behavior |

|---|---|---|---|

| (E)-1,2-Bis(4-bromophenyl)ethene | para | High | Planar, π-π stacking possible |

| This compound | meta | Low | Non-planar, steric hindrance |

Comparison with Heteroaromatic and Energetic Derivatives

Tetrazole-Based Ethenes

(E)-5,5'-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol) (Compound 6 in ) demonstrates how substituent choice impacts material properties:

- Density : 1.91 g/cm³ at 100 K, surpassing traditional explosives like RDX (1.81 g/cm³) .

- Detonation Velocity : 9017 m/s, outperforming RDX (8795 m/s) due to enhanced planarity and density .

- Key Difference : Brominated ethenes lack the high-energy tetrazole rings, making them unsuitable for energetic applications but more relevant in synthesis or optoelectronics.

Benzimidazole Derivatives

(E)-1,2-Bis(1-propyl-5,6-dimethyl-1H-benzimidazol-2-yl)ethene () adopts a propeller-like conformation with benzimidazole rings tilted relative to the ethene core. This contrasts with brominated ethenes, where steric effects from bromine may dominate over π-interactions .

Optical Properties: Aggregation-Induced Emission (AIE)

Bis(hetaryl)ethenes exhibit substituent-dependent optical behaviors:

- Unsubstituted Derivatives : e.g., (E)-1,2-bis(2-pyridyl)ethene () shows aggregation-caused quenching (ACQ).

- Diethoxy-Substituted Analogs : Exhibit AIE due to restricted intramolecular rotation () .

- Brominated Analogs : Bromine’s electron-withdrawing nature may alter emission profiles, though direct data for this compound are lacking.

Z-E Isomerization and Stability

Studies on (Z)- and (E)-1,2-bis(2,4,6-trimethylbenzoyl)ethenes () reveal that substituents and solvent environments influence radical ion pair stability and isomerization kinetics .

Table 2: Comparative Data for Selected Ethene Derivatives

Activité Biologique

Overview

(E)-1,2-Bis(3-bromophenyl)ethene, also known as 1,2-bis(3-bromophenyl)ethene, is an organic compound with the molecular formula C14H10Br2. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The bromine substituents on the phenyl rings significantly influence its reactivity and interactions with biological targets.

- Molecular Formula : C14H10Br2

- Molecular Weight : 338.037 g/mol

- CAS Number : 23958-26-1

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is facilitated by the presence of bromine atoms and the ethene linkage, which enhances its electrophilicity and reactivity towards nucleophiles in biological systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce cell cycle arrest in the G2/M phase and activate apoptotic pathways in cancer cells . The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Induction of G2/M phase arrest |

| A549 | 4.5 | Activation of caspase-3/7 pathways |

| HepG2 | 6.0 | Inhibition of tubulin polymerization |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases. The antioxidant activity is believed to stem from the electron-rich nature of the brominated phenyl groups .

Study 1: Anticancer Efficacy

A pivotal study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and significant apoptosis through caspase activation. The study highlighted the compound's potential as a chemotherapeutic agent .

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, indicating effective antibacterial activity. This study suggests that modifications to this compound could lead to new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1,2-Bis(3-bromophenyl)ethene, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via cross-coupling reactions such as Heck coupling or elimination of dibrominated precursors. For example, trans-1,2-dichloroethylene derivatives have been used in analogous syntheses of bis-aryl ethenes with yields up to 88% by reacting with arylphosphines under controlled conditions . To ensure stereochemical purity (E-configuration), reaction parameters like temperature, catalyst selection (e.g., palladium complexes), and solvent polarity must be optimized. Characterization via -NMR coupling constants (e.g., ~16 Hz for trans-olefins) and HPLC with chiral columns can confirm stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing brominated ethenes, and how are data interpreted?

- Methodology : Key techniques include:

- NMR Spectroscopy : - and -NMR identify aryl and olefinic protons. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm for aromatic H). NOESY can distinguish E/Z isomers by spatial proximity of substituents .

- X-ray Crystallography : Resolves molecular geometry and confirms bromine substitution patterns. For example, trans-1,2-bis(diphenylphosphino)ethylene structures have been resolved this way .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., peaks).

Q. How can researchers address low yields in the synthesis of brominated ethenes?

- Methodology : Low yields often arise from steric hindrance or competing side reactions (e.g., homocoupling). Strategies include:

- Using bulky ligands (e.g., tri-tert-butylphosphine) to reduce steric interference.

- Optimizing catalyst loading (e.g., 2–5 mol% Pd for Heck reactions) and reaction time.

- Employing microwave-assisted synthesis to enhance reaction efficiency, as seen in similar conjugated polymer syntheses .

Advanced Research Questions

Q. How does bromine substitution at the 3-position influence the electronic and optical properties of bis-aryl ethenes?

- Methodology : Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing charge-transfer properties. UV-Vis spectroscopy (e.g., redshifted absorption in brominated derivatives) and cyclic voltammetry (shifted oxidation/reduction potentials) quantify these effects. For example, 1,2-bis(3,4-difluorothien-2-yl)ethene in polymers showed altered bandgaps due to halogen substitution . Computational modeling (DFT) can predict orbital energies and validate experimental data .

Q. What role can this compound play in aggregation-induced emission (AIE) systems?

- Methodology : Brominated ethenes may exhibit AIE if restricted intramolecular rotation (RIR) occurs in aggregated states. Photoluminescence (PL) spectra under varying solvent polarities (e.g., water-THF mixtures) can test AIE activity. For instance, TPE derivatives (e.g., 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene) show enhanced emission in aggregates due to RIR . Time-resolved fluorescence spectroscopy further elucidates excited-state dynamics.

Q. How can researchers resolve contradictions in reported catalytic activity of brominated ethenes as ligands?

- Methodology : Discrepancies may arise from ligand coordination modes or solvent effects. Single-crystal X-ray diffraction of metal complexes (e.g., Pd or Pt adducts) clarifies binding sites. Comparative studies using phosphine analogs (e.g., trans-1,2-bis(diphenylphosphino)ethylene) can benchmark activity . Kinetic studies under inert atmospheres (e.g., glovebox conditions) isolate ligand-specific contributions.

Q. What challenges arise in polymerizing brominated ethenes, and how are they mitigated?

- Methodology : Bromine’s bulkiness can hinder polymerization. Direct arylation polycondensation (DArP) avoids traditional cross-couplings, as demonstrated in poly(3,6-bis(furan-2-yl)-2,5-bis(alkyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-ethene) synthesis . Solubility issues are addressed using branched alkyl side chains (e.g., tetradecyloctadecyl groups). Gel permeation chromatography (GPC) monitors molecular weight distributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.